molecular formula C7H13N3S B13344761 N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine

N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine

Cat. No.: B13344761
M. Wt: 171.27 g/mol
InChI Key: LGVOWWRVRCQBGW-UHFFFAOYSA-N
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Description

N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine is a compound that features an imidazole ring, a sulfur atom, and an amine group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine typically involves the reaction of 1-methylimidazole with a suitable thiol and an alkylating agent. One common method is the alkylation of 1-methylimidazole with a halogenated thiol under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

N-methyl-2-(1-methylimidazol-2-yl)sulfanylethanamine

InChI

InChI=1S/C7H13N3S/c1-8-4-6-11-7-9-3-5-10(7)2/h3,5,8H,4,6H2,1-2H3

InChI Key

LGVOWWRVRCQBGW-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=NC=CN1C

Origin of Product

United States

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